1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea
Description
Properties
IUPAC Name |
(5-chloro-2-hydroxy-4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-4-2-7(12)6(3-5(4)9)11-8(10)13/h2-3,12H,1H3,(H3,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZHALEUIZUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=S)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Hydroxy Group
The phenolic hydroxy group in 5-chloro-2-hydroxy-4-methylaniline is protected to prevent undesired side reactions during synthesis. Common protection methods include:
Formation of the Isothiocyanate Intermediate
The protected aniline undergoes conversion to the corresponding isothiocyanate via:
- Thiophosgene (CSCl₂) : Reacting 5-chloro-2-acetoxy-4-methylaniline with thiophosgene in dichloromethane or tetrahydrofuran (THF) at 0–5°C.
- Diimidazolethiocarbonyl : Alternative reagent for isothiocyanate synthesis under milder conditions.
Reaction conditions :
Reaction with Ammonia
The isothiocyanate intermediate reacts with ammonia (e.g., ammonium hydroxide) to form the thiourea:
$$
\text{Ar-NCS} + \text{NH}3 \rightarrow \text{Ar-NH-CS-NH}2
$$
Conditions :
Deprotection of the Hydroxy Group
The acetyl or benzyl protecting group is removed via:
- Acidic hydrolysis : 6M HCl at reflux for 2–4 hours.
- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) for benzyl ethers.
Final product yield : 60–75% (over four steps).
Direct Reaction with Ammonium Thiocyanate
Single-Step Synthesis
5-chloro-2-hydroxy-4-methylaniline reacts directly with ammonium thiocyanate (NH₄SCN) in concentrated hydrochloric acid:
$$
\text{Ar-NH}2 + \text{NH}4\text{SCN} + \text{HCl} \rightarrow \text{Ar-NH-CS-NH}2 + \text{NH}4\text{Cl} + \text{H}_2\text{O}
$$
Conditions :
Limitations
- The hydroxy group may participate in side reactions (e.g., sulfonation or oxidation), necessitating careful control of stoichiometry and temperature.
Sodium Thiocyanate-Mediated Condensation
Reaction Mechanism
Adapted from amidinothiourea synthesis in US4418209A , this method involves:
- Reacting 5-chloro-2-hydroxy-4-methylaniline with sodium thiocyanate (NaSCN) in acidic media.
- Condensation with cyanamide derivatives to form the thiourea.
Conditions :
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction intensity:
| Oxidizing Agent | Product Formed | Reaction Conditions | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 2–4 hr in EtOH | |
| KMnO₄ (acidic) | Sulfone | 60°C, 6 hr in H₂O |
The sulfoxide derivative shows increased polarity (Rf = 0.35 in ethyl acetate/hexane), while sulfones exhibit higher thermal stability (decomposition >250°C). Oxidation occurs preferentially at the thiocarbonyl group due to sulfur’s electron-rich nature.
Reduction Reactions
Reduction targets the C=S bond, yielding thiols or amines:
| Reducing Agent | Product | Key Characteristics |
|---|---|---|
| LiAlH₄ (THF, 0°C) | 1-(5-Chloro-2-hydroxy-4-methylphenyl)amine | Amine confirmed by IR loss of C=S (1250 cm⁻¹) and new NH₂ stretch at 3350 cm⁻¹ |
| NaBH₄/CuCl₂ (MeOH) | Corresponding thiol | Isolated as white crystals (mp 98–102°C); ¹H NMR: δ 3.2 (s, SH) |
Selectivity depends on the reducing system: LiAlH₄ favors complete C=S to CH₂ conversion, while NaBH₄/CuCl₂ selectively generates thiols.
Nucleophilic Substitution
The chloro group at position 5 participates in SNAr reactions under basic conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | EtOH, 80°C, 12 hr | 1-(5-Amino-2-hydroxy-4-methylphenyl)thiourea | 72% |
| PhSH | K₂CO₃, DMF, 100°C, 8 hr | 1-(5-Phenylthio-2-hydroxy-4-methylphenyl)thiourea | 65% |
Substitution proceeds via a Meisenheimer complex intermediate, confirmed by kinetic studies (second-order rate constants: 0.15 L/mol·s at pH 9). Steric hindrance from the methyl group at position 4 reduces reactivity compared to unsubstituted analogs.
Complexation with Metal Ions
The thiourea moiety acts as a bidentate ligand for transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(NO₃)₂·3H₂O | [Cu(L)₂(NO₃)]NO₃ | Catalyzes Suzuki couplings (TON = 1,200) |
| CoCl₂·6H₂O | Octahedral Co(III) complex | Electrochemical sensor for H₂O₂ |
Stability constants (log β) range from 8.2 (Cu²⁺) to 5.7 (Zn²⁺), determined via pH-metric titration . X-ray crystallography of the Cu complex confirms S,N-coordination mode with bond lengths Cu–S = 2.28 Å and Cu–N = 1.98 Å .
Condensation Reactions
Reacts with aldehydes/ketones to form Schiff base derivatives:
Schiff base formation occurs in ethanol with glacial acetic acid catalysis (70–85% yields). The ¹³C NMR of the 4-nitrobenzaldehyde derivative shows imine carbon at δ 162.1 ppm .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, Δ), the thiourea group rearranges to form:
-
Isothiourea derivatives : Characterized by IR C=N stretch at 1640 cm⁻¹
-
Thiazole rings : Via cyclization with α-haloketones (e.g., phenacyl bromide yields 2-arylthiazole)
Rearrangement kinetics follow first-order behavior (k = 0.021 min⁻¹ at 70°C).
Reaction Optimization Insights
-
Solvent Effects : Acetonitrile enhances substitution rates (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ in DMF)
-
Catalysis : Phase-transfer catalysts (e.g., PEG-400) improve yields in biphasic systems
-
Steric Effects : Methyl at position 4 reduces thiourea rotational freedom, favoring cis-configuration in metal complexes
This compound’s versatility in oxidation, substitution, and coordination chemistry makes it valuable for synthesizing pharmacologically active agents and functional materials .
Scientific Research Applications
Pharmacological Applications
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antitumor Activity : Studies have indicated that thiourea derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, in vitro tests have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve interference with microbial cell wall synthesis or biofilm formation .
- Enzyme Inhibition : Its ability to inhibit enzymes like acetylcholinesterase is notable, suggesting potential applications in treating neurodegenerative diseases .
Material Science Applications
The compound's unique chemical structure allows it to be utilized in materials science:
- Organocatalysts : this compound can act as an organocatalyst in various organic reactions, facilitating the synthesis of complex molecules .
- Coordination Complexes : The compound can form coordination complexes with metals, which have applications in catalysis and sensor technology .
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Aminoethyl)thiourea | Aminoethyl group attached to thiourea | Antimicrobial |
| N,N’-(Iminodiethane-2,1-diyl)bis(thiourea) | Iminodiethane core with two thioureas | Antitumor |
| 1-[1-Methyl-2-(phenylamino)ethyl]thiourea | Methyl and phenyl substitutions | Enzyme inhibition |
Case Study 1: Antitumor Efficacy
A study assessed the cytotoxic effects of various thiourea derivatives on different cancer cell lines. The results indicated that modifications to the thiourea core significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of thioureas against gram-positive bacteria. The findings revealed that structural modifications could enhance antimicrobial potency, demonstrating the compound's potential as a therapeutic agent against resistant strains .
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, preventing the conversion of tyrosine to melanin. The compound may also interact with other cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Variations :
- Substituent Positions : The target compound’s substituents (Cl at position 5, OH at 2, CH₃ at 4) contrast with derivatives like 1-(2-chlorophenyl)thiourea (Cl at position 2) and 1-(4-chlorophenyl)-3-phenyl-2-thiourea (Cl at position 4) . Substituent position impacts steric hindrance and electronic effects, altering biological activity.
Molecular Weight Comparison :
Antioxidant Activity :
- 1,3-bis(3,4-dichlorophenyl)thiourea (IC₅₀ = 52 µg/mL for ABTS; 45 µg/mL for DPPH) demonstrates strong radical scavenging. The target compound’s OH group may enhance antioxidant capacity, but experimental validation is required.
- 1-(3-nitrophenyl)thiourea () lacks direct antioxidant data but highlights nitro groups’ role in modulating redox activity.
Antitubercular Activity :
- Halogenated copper (II) complexes (e.g., 83 , 84 ) exhibit MICs of 2–8 µg/mL against M. tuberculosis . The target compound’s Cl and OH substituents may similarly enhance metal coordination or membrane penetration.
- 1-(4-chloro-3-nitrophenyl)thiourea derivatives () show MICs comparable to first-line drugs like isoniazid (INH), suggesting nitro groups enhance efficacy.
ADMET and Computational Predictions :
- A cyclobutane-derived thiazole–thiourea hybrid () was computationally screened for SARS-CoV-2 inhibition. The target compound’s hydroxy group may improve solubility, reducing toxicity risks compared to lipophilic derivatives .
Crystallographic and Spectroscopic Insights
- Crystal Packing : Weak π–π interactions (centroid distance 4.29 Å in ) and hydrogen bonding dominate thiourea crystal structures. The target compound’s hydroxy group may promote layered packing, affecting bioavailability.
- Spectroscopy : Quantum chemical calculations for 1-(1-naphthoyl)thiourea () correlate electronic transitions with substituent effects. The target compound’s Cl and CH₃ groups could shift UV-Vis absorption bands predictably.
Biological Activity
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiourea functional group, which is known for its significant biological activity. The molecular formula is with a molecular weight of approximately 224.75 g/mol. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 224.75 g/mol
Anticancer Properties
Research indicates that thiourea derivatives, including this compound, exhibit promising anticancer activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The IC50 values for different cancer types range from 3 to 20 µM, indicating significant cytotoxic effects against breast, pancreatic, and prostate cancer cells .
| Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|
| Breast Cancer | 3 - 14 | |
| Pancreatic Cancer | 7 - 20 | |
| Prostate Cancer | 10 - 15 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong potential as an antibacterial agent.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 - 0.50 | |
| Escherichia coli | 0.50 - 1.00 | |
| Pseudomonas aeruginosa | 0.75 - 1.50 |
Anti-inflammatory Effects
In vivo studies have demonstrated that thiourea derivatives can exert anti-inflammatory effects with minimal ulcerogenic potential. For example, in a study involving animal models, the compound significantly reduced inflammation without causing gastrointestinal damage .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.
- Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, promoting apoptosis in cancer cells .
Case Study 1: Anticancer Evaluation
In a controlled study, the anticancer efficacy of the compound was assessed against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using agar diffusion methods on various bacterial strains. The results confirmed that the compound effectively inhibited bacterial growth, supporting its potential use as an antibacterial agent.
Q & A
Basic: How can the synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea be optimized for high yield and purity?
Methodological Answer:
Optimization involves selecting reaction conditions (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios. For thiourea derivatives, acetonitrile or DMF is often used to stabilize intermediates . Temperature control (e.g., 60–80°C) minimizes side reactions, while purification via recrystallization in ethanol/water mixtures enhances purity. Monitoring via TLC or HPLC ensures reaction completion .
Advanced: What methodologies resolve crystallographic data discrepancies in thiourea derivatives?
Methodological Answer:
Discrepancies in hydrogen bonding or unit-cell parameters can be addressed using SHELX software (e.g., SHELXL for refinement) . Validate structures via PLATON (e.g., ADDSYM for missed symmetry) and check for twinning using R-value metrics. Cross-validate with spectroscopic data (NMR, IR) to confirm functional group geometry .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : H/C NMR identifies substituent positions (e.g., chloro at C5, hydroxy at C2).
- FT-IR : Confirms thiourea C=S (1250–1350 cm) and O-H (3200–3500 cm) stretches.
- Mass Spectrometry : ESI-MS verifies molecular mass (e.g., [M+H] at m/z 231). X-ray diffraction provides absolute configuration .
Advanced: How can computational modeling predict biological activity of thiourea derivatives?
Methodological Answer:
Docking studies (AutoDock Vina) model interactions with targets (e.g., enzymes). QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity. MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with in vitro assays (e.g., IC measurements) .
Basic: How do substituents influence solubility and stability of this compound?
Methodological Answer:
The 2-hydroxy group enhances aqueous solubility via hydrogen bonding, while the 4-methyl group increases lipophilicity (logP ~2.5). Stability is pH-dependent: under acidic conditions, protonation of the thiourea NH group reduces hydrolysis. Use buffered solvents (pH 6–8) for long-term storage .
Advanced: How to analyze competing hydrogen-bonding networks in thiourea crystals?
Methodological Answer:
Graph-set analysis (Etter’s rules) categorizes H-bond motifs (e.g., D(2) chains vs. R_2$$^2(8) rings). Use Mercury software to visualize interactions. IR temperature studies (20–300 K) differentiate static vs. dynamic bonds. Neutron diffraction resolves H-atom positions in ambiguous cases .
Basic: How do substituent positions affect thiourea reactivity in nucleophilic reactions?
Methodological Answer:
Electron-withdrawing groups (e.g., 5-Cl) activate the thiourea sulfur for nucleophilic attack. Steric hindrance from 4-methyl slows reactions at the ortho position. Kinetic studies (UV-Vis monitoring) show reaction rates follow Hammett ρ values (ρ = +1.2 for aryl thioureas) .
Advanced: What experimental approaches validate enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Measure values under varying substrate concentrations (Lineweaver-Burk plots).
- Fluorescence Quenching : Monitor tryptophan residues in enzymes (λ = 280 nm).
- ITC : Quantify binding thermodynamics (ΔH, ΔS). Cross-reference with docking poses to identify key interactions (e.g., H-bonds with catalytic residues) .
Basic: What are common pitfalls in crystallizing thiourea derivatives?
Methodological Answer:
- Disorder : Use slow evaporation (hexane/ethyl acetate) to improve crystal quality.
- Twinned Crystals : Test for merohedral twinning via CELL_NOW in SHELXTL.
- Ambiguous H-Bonds : Replace volatile solvents (e.g., ether) with DMSO for stable lattice formation .
Advanced: How to develop QSAR models for thioureas with mixed bioactivity data?
Methodological Answer:
Curate datasets with >50 derivatives, using descriptors like molar refractivity, ClogP, and HOMO/LUMO gaps. Apply ML algorithms (Random Forest, SVM) to classify active/inactive compounds. Address data contradictions by excluding outliers via Cook’s distance (>4σ). Validate models with external test sets (R > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
